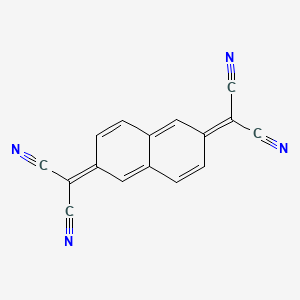
2,4-二氯苯乙胺
描述
2,4-Dichlorophenethylamine is an organic compound with the chemical formula C8H9Cl2N. It is a colorless to light yellow liquid with a strong pungent odor. This compound is soluble in many organic solvents, such as ethanol and ether, but poorly soluble in water . It is primarily used in agriculture as a herbicide and insecticide to control the growth of some herbaceous and dicotyledonous weeds. Additionally, it serves as a chemical synthesis intermediate for the production of other organic compounds .
科学研究应用
2,4-Dichlorophenethylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of herbicides and insecticides for agricultural purposes.
生化分析
Biochemical Properties
2,4-Dichlorophenethylamine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction can influence the metabolic pathways of neurotransmitters. Additionally, 2,4-Dichlorophenethylamine can bind to receptors in the central nervous system, affecting signal transduction pathways .
Cellular Effects
The effects of 2,4-Dichlorophenethylamine on cells are diverse. It can influence cell signaling pathways by binding to specific receptors, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,4-Dichlorophenethylamine exerts its effects through various mechanisms. It can act as an agonist or antagonist at different receptor sites, influencing the activity of enzymes and other proteins. For example, it may inhibit the activity of MAO, leading to increased levels of certain neurotransmitters . Additionally, 2,4-Dichlorophenethylamine can interact with ion channels, altering their permeability and affecting cellular excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichlorophenethylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichlorophenethylamine can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 2,4-Dichlorophenethylamine vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism. For instance, high doses of 2,4-Dichlorophenethylamine have been associated with neurotoxic effects, including alterations in motor activity and cognitive function . Additionally, toxic effects such as liver and kidney damage have been observed at elevated dosages.
Metabolic Pathways
2,4-Dichlorophenethylamine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2,4-Dichlorophenethylamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 2,4-Dichlorophenethylamine can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2,4-Dichlorophenethylamine is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function . Additionally, modifications such as phosphorylation can alter its activity and interactions with other biomolecules.
准备方法
2,4-Dichlorophenethylamine is mainly synthesized by reacting 2,4-dichlorostyrene with aqueous ammonia under appropriate conditions . The reaction typically involves the following steps:
Starting Material: 2,4-dichlorostyrene.
Reagent: Aqueous ammonia.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
For industrial production, the process is scaled up with careful monitoring of reaction parameters to maintain consistency and quality of the final product .
化学反应分析
2,4-Dichlorophenethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 2,4-Dichlorophenethylamine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .
相似化合物的比较
2,4-Dichlorophenethylamine can be compared with other similar compounds, such as:
3,4-Dichlorophenethylamine: This compound has a similar structure but with chlorine atoms at different positions on the benzene ring.
2,4-Dichlorobenzylamine: This compound has a similar structure but with an additional methyl group attached to the nitrogen atom.
The uniqueness of 2,4-Dichlorophenethylamine lies in its specific chemical structure and its applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJKDOLGYMULOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200516 | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-13-9 | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dl-β-hydroxy-N-tert-butyl-2,4-dichlorophenethylamine (DCB) affect lipolysis in isolated fat cells?
A1: The research indicates that DCB itself stimulates lipolysis in isolated fat cells from starved rats []. Interestingly, in the presence of DCB, the lipolytic effects of epinephrine and ACTH are completely abolished []. This suggests that DCB might be interacting with similar pathways or mechanisms involved in the lipolytic action of these hormones, but further research is needed to elucidate the exact mechanism.
Q2: Does DCB interfere with the lipolytic action of growth hormone and dexamethasone?
A2: Unlike its effect on epinephrine and ACTH, DCB does not hinder the lipolytic action of growth hormone and dexamethasone []. The study found that even in the presence of DCB, growth hormone and dexamethasone could still accelerate lipolysis []. This suggests that the mechanism by which growth hormone and dexamethasone induce lipolysis might be distinct from the pathways affected by DCB, epinephrine, and ACTH.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















